5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide
Preparation Methods
The synthesis of 5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide involves several steps. One common method includes the reaction of 5-bromo-2-furoic acid with 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine under specific conditions. The reaction is typically carried out in an organic solvent such as ethanol, with the progress monitored by thin-layer chromatography (TLC) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially leading to different derivatives.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting various diseases.
Biological Studies: The compound is used in studies related to its interaction with biological molecules and its effects on cellular processes.
Chemical Research: It serves as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to regulate the amyloid-beta precursor protein/APP signaling during neuronal differentiation by phosphorylating APP . Additionally, it participates in neurite growth in spiral ganglion neurons and phosphorylates the CLOCK-BMAL1 heterodimer, playing a role in the photic regulation of the circadian clock .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide include other 2-furanilides and piperazine derivatives. For example:
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound shares a similar furan ring structure but differs in the substituents on the piperazine ring.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also contain piperazine moieties and are studied for their anti-tubercular activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClN3O2/c18-16-6-5-15(24-16)17(23)20-7-8-21-9-11-22(12-10-21)14-3-1-13(19)2-4-14/h1-6H,7-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSANRMCXHQTEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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